molecular formula C16H13N5OS B279337 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Cat. No. B279337
M. Wt: 323.4 g/mol
InChI Key: ZELAZSYCWSTAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether, also known as MPTMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. MPTMT is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles and has a molecular formula of C16H14N6S.

Mechanism of Action

The exact mechanism of action of 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is not fully understood. However, studies have suggested that 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the development of inflammation and cancer. 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to exhibit various biochemical and physiological effects. Studies have reported that 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to exhibit anti-angiogenic properties, which could be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several advantages as a research tool. It is a relatively simple and inexpensive compound to synthesize, and it exhibits significant pharmacological effects in vitro. However, 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has some limitations in terms of its solubility and stability, which could affect its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether for its potential use as a therapeutic agent.

Future Directions

There are several future directions for the research on 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether. One potential area of investigation is the development of 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether analogs with improved pharmacological properties, such as increased solubility and stability. Another area of research is the identification of the molecular targets of 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the efficacy and safety of 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether in vivo and to determine its potential use in the treatment of various diseases.

Synthesis Methods

4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether can be synthesized through a multi-step reaction involving the condensation of 2-amino-5-methylphenyl with 2-pyridinecarboxaldehyde followed by the cyclization of the resulting intermediate with thiourea and sodium hydroxide. The final product is obtained after the etherification of the thiol group with methyl iodide.

Scientific Research Applications

4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been extensively studied for its potential applications in medicinal chemistry, especially in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

Product Name

4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

3-[(4-methylphenoxy)methyl]-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-11-5-7-12(8-6-11)22-10-14-18-19-16-21(14)20-15(23-16)13-4-2-3-9-17-13/h2-9H,10H2,1H3

InChI Key

ZELAZSYCWSTAMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.